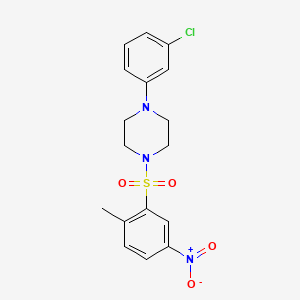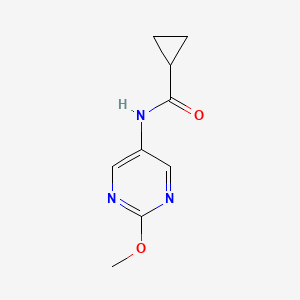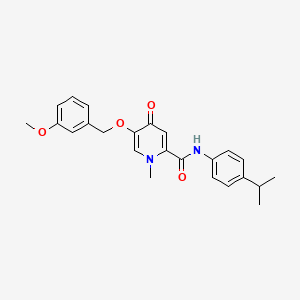
1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” is a type of substituted heterocycle . It is mentioned in a patent application for heterocycles as WIP1 inhibitors . The patent application relates to the use of substituted heterocycles for the inhibition of the activity of WIP1 . WIP1 (PPM1D) is a serine threonine phosphatase that plays a key role in the homeostatic down-regulation of various stress response and DNA repair signaling pathways .
Scientific Research Applications
Synthesis and Structure
Research has been conducted on the synthesis and structural analysis of new compounds with anticipated biological activity, involving thiazolidin-4-ones and thiazolin-4-ones, which share structural similarities with the specified compound. For instance, the condensation of specific derivatives in the presence of piperidine leads to new derivatives with potential biological activities. This approach highlights the importance of synthesizing and structurally characterizing compounds to understand their potential applications in scientific research (Kandeel).
Biological Activity
The study on the synthesis and antimicrobial activity of thiazolidine-2,4-diones derivatives indicates the potential of such compounds in exhibiting good activity against gram-positive bacteria. This research implies that structural analogs of the specified compound could possess significant antimicrobial properties, underscoring the relevance of these compounds in developing new antibacterial agents (Prakash et al., 2011).
Drug Discovery and Development
Another application area is in drug discovery, where compounds like the specified one can be synthesized and labeled for pharmacokinetics studies. For example, research on the synthesis of potent lymphocyte function‐associated antigen‐1 inhibitors, which are labeled with carbon‐14 and deuterium, supports drug metabolism studies. This showcases the compound's potential utility in the development of therapeutic agents for treating inflammatory diseases (Latli et al., 2011).
Pharmacophore Models and Receptor Affinity
The development of pharmacophore models based on derivatives of phenytoin, including studies on affinity and selectivity toward 5-HT1A receptors, illustrates the use of structurally similar compounds in understanding their interaction with biological targets. Such research contributes to the rational design of drugs with improved efficacy and selectivity (Handzlik et al., 2011).
properties
IUPAC Name |
1-[1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10(20)12-3-4-13(24-12)15(22)18-7-5-11(6-8-18)19-9-14(21)17(2)16(19)23/h3-4,11H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUDCNSAMIXCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate](/img/structure/B3015281.png)
![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)
![ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3015285.png)

![2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3015287.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015293.png)
![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3015295.png)

![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)

![Bicyclo[2.2.0]hexan-2-amine;hydrochloride](/img/structure/B3015301.png)